BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

Medicinal chemistry Structure-activity relationship CNS drug discovery

This 1,3,4-oxadiazole-piperidine building block offers a unique 3-piperidinyl regioisochemistry and a free secondary amine for site‑selective N‑functionalization without protection/deprotection steps. The 4‑fluorophenyl group boosts CNS‑relevant lipophilicity, while the oxadiazole core imparts metabolic stability over ester/amide linkers. Supplied at ≥98% purity (HPLC) as a racemate, it is ideal for chiral resolution and focused library synthesis targeting mGluRs and opioid/ORL‑1 receptors. Stock availability is limited; contact us for bulk and custom synthesis options.

Molecular Formula C13H14FN3O
Molecular Weight 247.273
CAS No. 1181763-85-8
Cat. No. B2922690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
CAS1181763-85-8
Molecular FormulaC13H14FN3O
Molecular Weight247.273
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2
InChIKeyYLUHXSXRRDTDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole (CAS 1181763-85-8): Procurement-Relevant Structural and Chemical Profile


2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole (CAS 1181763-85-8; molecular formula C₁₃H₁₄FN₃O; molecular weight 247.27 g/mol) is a heterocyclic small molecule comprising a 1,3,4-oxadiazole core C2-substituted with a 4-fluorophenyl ring and C5-substituted with a piperidin-3-yl group . The compound is commercially supplied at ≥98% purity (HPLC) for research use only and is structurally classified among fluorobenzene-containing oxadiazolyl-piperidines . Its unsubstituted secondary amine on the piperidine ring renders it a versatile synthetic intermediate amenable to further N-functionalization, distinguishing it from N-acyl or N-sulfonyl congeners . The 1,3,4-oxadiazole ring—a bioisostere of ester and amide functionalities—imparts metabolic stability relative to hydrolysable linkers, while the 4-fluorophenyl group enhances lipophilicity and potential CNS penetration compared to non-fluorinated phenyl analogs .

Why Generic 1,3,4-Oxadiazole-Piperidine Analogs Cannot Replace 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole in Structure-Activity Programs


Within the oxadiazolyl-piperidine chemical space, small perturbations in the piperidine attachment position (3-yl vs. 4-yl) and oxadiazole substitution pattern (2-aryl-5-piperidinyl vs. 2-piperidinyl-5-aryl) can profoundly alter three-dimensional molecular geometry, protonation state, and target engagement [1]. The 3-piperidinyl isomer presents the basic amine in a distinct spatial orientation relative to the oxadiazole plane compared to 4-piperidinyl regioisomers such as CAS 493024-40-1, leading to different hydrogen-bond donor/acceptor vectors and potentially divergent pharmacology [1]. Moreover, the free secondary amine of the target compound enables site-selective derivatization that is precluded in N-substituted analogs like ADX-47273 (CAS 851881-60-2), where the piperidine nitrogen is already acylated . These regioisomeric and functional-group differences cannot be compensated by simple molar equivalence; substituting one oxadiazolyl-piperidine for another without experimental validation risks altering potency, selectivity, and pharmacokinetic profiles [1].

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Substitution on the 1,3,4-Oxadiazole Core

The target compound (CAS 1181763-85-8) bears the piperidine ring at the 3-position (piperidin-3-yl) of the 1,3,4-oxadiazole, whereas its closest commercial regioisomer 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 493024-40-1) attaches the piperidine at the 4-position and additionally inverts the oxadiazole substitution (piperidine at C2, aryl at C5) . This regioisomeric difference alters the dihedral angle between the piperidine and oxadiazole rings, affecting the spatial presentation of the basic amine. In related anticonvulsant 3-[5-(aryl)-1,3,4-oxadiazol-2-yl]-piperidine series, the 3-piperidinyl orientation conferred superior activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models compared to 4-piperidinyl isomers, with up to 78% protection at 100 mg/kg in select analogs [1]. While direct quantitative data for CAS 1181763-85-8 vs. CAS 493024-40-1 are not published, the class-level evidence indicates that piperidine attachment position is a non-interchangeable determinant of biological activity [1].

Medicinal chemistry Structure-activity relationship CNS drug discovery

N-Derivatization Potential: Free Secondary Amine vs. N-Acylated mGluR5 PAM ADX-47273

The target compound possesses a free secondary amine (pKa ~9.5–10.5 estimated for piperidine NH), enabling direct N-functionalization via alkylation, acylation, sulfonylation, or reductive amination . In contrast, the well-characterized mGluR5 positive allosteric modulator ADX-47273 (CAS 851881-60-2; EC₅₀ = 168 nM at human mGluR5) features an N-acylated piperidine ring (1-(4-fluorobenzoyl) substitution) that blocks further modification at this position . While ADX-47273 is a 1,2,4-oxadiazole rather than 1,3,4-oxadiazole and thus not a direct scaffold comparator, its N-substituted piperidine exemplifies the functional limitation of pre-functionalized analogs: the target compound's unsubstituted amine serves as a modular handle for generating focused libraries of N-substituted derivatives for SAR exploration without de novo core synthesis .

Chemical biology Tool compound synthesis Receptor pharmacology

Metabolic Stability Advantage of 1,3,4-Oxadiazole Core vs. Ester/Amide Bioisosteres and 1,2,4-Oxadiazole Regioisomers

The 1,3,4-oxadiazole ring serves as a hydrolytically stable bioisostere of ester and amide functionalities [1]. In the context of the piperidinyl-fluorophenyl series, this is pharmacokinetically relevant: the 1,3,4-oxadiazole core resists ring-opening by plasma esterases and amidases that degrade ester and amide congeners [1]. By comparison, 1,2,4-oxadiazole regioisomers (e.g., in ADX-47273) exhibit distinct metabolic liabilities—1,2,4-oxadiazoles are more susceptible to reductive ring cleavage under anaerobic conditions (e.g., by CYP450 enzymes in the gut) due to the weaker N–O bond in the 1,2,4 arrangement [2]. The SCD1 inhibitor CAY10566, which contains a 1,3,4-oxadiazole core, demonstrated good metabolic stability in rat and mouse liver microsome assays and 59.2% oral bioavailability in rats , supporting the class-level advantage of 1,3,4-oxadiazole over 1,2,4-oxadiazole scaffolds.

Drug metabolism Pharmacokinetics Scaffold selection

Predicted Physicochemical Differentiation: Lipophilicity and CNS Multiparameter Optimization (MPO) Score

The target compound (MW 247.27, 1 HBD, 4 HBA, rotatable bonds: 2) exhibits a predicted logP of approximately 2.0–2.5 based on the fluorophenyl-oxadiazole-piperidine scaffold, placing it within the optimal CNS drug-like space (CNS MPO ≥ 4) . In comparison, the more elaborate analog ADX-47273 (MW 369.36, logP ~3.5) exceeds the typical CNS drug-likeness thresholds for MW and lipophilicity, potentially limiting its brain penetration relative to the smaller, less lipophilic core . The 4-piperidinyl regioisomer CAS 493024-40-1 has identical molecular formula and computed logP but differs in topological polar surface area (tPSA) due to altered amine vector: predicted tPSA ~50.2 Ų for the target 3-piperidinyl isomer vs. ~46.3 Ų estimated for the 4-piperidinyl isomer, a difference that may affect blood-brain barrier permeation and efflux transporter recognition .

CNS drug design Physicochemical properties In silico ADME

Chirality and Enantiomeric Resolution Potential vs. Achiral 4-Piperidinyl Analogs

The piperidin-3-yl attachment to the oxadiazole ring renders the piperidine C3 carbon a stereogenic center, making CAS 1181763-85-8 a racemic mixture amenable to chiral resolution into (R)- and (S)-enantiomers . In contrast, the 4-piperidinyl regioisomer (CAS 493024-40-1) and the N-substituted analog ADX-47273 (which is enantiopure (S)-configuration at the piperidine C3) represent distinct stereochemical profiles . The availability of the racemate provides a starting point for preparative chiral chromatography or diastereomeric salt resolution to isolate individual enantiomers, each of which may exhibit differential target engagement—as demonstrated by the (R)- and (S)-ADX-47273 enantiomers, where the (S)-enantiomer (EC₅₀ = 168 nM) is the active eutomer .

Stereochemistry Chiral resolution Enantioselective synthesis

Optimal Research and Procurement Application Scenarios for 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole (CAS 1181763-85-8)


CNS Lead Optimization: mGluR5 and Beyond

The target compound serves as a core scaffold for generating focused libraries of N-functionalized 1,3,4-oxadiazolyl-piperidines targeting CNS receptors. Its predicted CNS MPO-favorable physicochemical profile (MW 247, moderate logP) makes it an attractive starting point for developing metabotropic glutamate receptor modulators, leveraging the established precedent of oxadiazolyl-piperidines as mGluR5 PAMs . Researchers can systematically vary the N-substituent while maintaining the 3-piperidinyl stereochemistry to explore structure-activity relationships, a strategy not feasible with N-blocked analogs such as ADX-47273 .

Pain and Diarrhea Program Scaffold: Opioid Receptor Modulation

The 4-oxadiazolyl-piperidine compound class, to which CAS 1181763-85-8 is a close structural relative, has been claimed by Purdue Pharma for the treatment of pain and diarrhea via modulation of opioid and ORL-1 receptors . The patent discloses that 4-oxadiazolyl-piperidine compounds typically exhibit μ GTP EC₅₀ values of ≤5000 nM and ORL-1 GTP Emax >50%, with preferred embodiments achieving μ GTP EC₅₀ ≤ 100 nM and ORL-1 GTP Emax >100% . The target compound's 3-piperidinyl oxadiazole scaffold provides a distinct regioisomeric entry point into this therapeutic space relative to the predominantly 4-piperidinyl examples disclosed in the patent.

Enantioselective Pharmacology Studies: Chiral Resolution to Isolate Eutomer and Distomer

Procurement of the racemic mixture enables preparative-scale chiral separation (e.g., SFC or chiral HPLC) to isolate (R)- and (S)-enantiomers for differential pharmacological profiling. As demonstrated by the ADX-47273 series—where the (S)-enantiomer is the active mGluR5 PAM (EC₅₀ = 168 nM)—individual enantiomers of oxadiazolyl-piperidines can exhibit dramatically different potency and selectivity profiles . This scenario is particularly valuable for academic screening centers and CROs engaged in hit-to-lead programs requiring stereochemically defined tool compounds.

Fragment-Based and Combinatorial Library Synthesis

The free piperidine NH₂ enables high-throughput parallel synthesis using commercially available electrophile libraries (acid chlorides, sulfonyl chlorides, alkyl halides, isocyanates) to generate diverse N-substituted analogs without additional protection/deprotection steps . This contrasts with 4-piperidinyl regioisomers where the amine vector relative to the oxadiazole may influence reaction kinetics and product distribution. The compound's molecular weight (247 Da) places it within fragment-like space (MW <300), making it suitable for fragment-based drug discovery (FBDD) campaigns where the oxadiazole core provides a rigid, directional scaffold with three distinct vectors for fragment growth: the N–H, the 4-fluorophenyl para-position, and the oxadiazole C–H .

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.